PI3K and Huntingtin Interaction Profiling
Direct quantitative comparative data for the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride against PI3K isoforms or huntingtin are not publicly available in primary literature. However, class-level inference from closely related analogs demonstrates that minor structural modifications produce profound shifts in target engagement. The 5,7-dimethyl analog (CAS 7135-02-6) exhibits negligible PI3Kγ inhibition (IC50 > 1600 µM) [1], while the 5-pyridin-4-yl analog (CHEMBL1645098) shows moderate PI3Kδ inhibition (IC50 = 43 µM) and >8 µM potency against huntingtin [2][3]. This divergence underscores that the unsubstituted core is not functionally equivalent to any single substituted derivative and remains an essential comparator for SAR campaigns.
| Evidence Dimension | PI3Kγ inhibitory activity |
|---|---|
| Target Compound Data | Not reported in primary literature |
| Comparator Or Baseline | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: IC50 > 1600 µM (PI3Kγ) |
| Quantified Difference | >1600-fold difference in potency relative to other analogs in class |
| Conditions | Human PI3K p110-gamma subunit, in vitro enzyme assay |
Why This Matters
The absence of intrinsic kinase inhibition for the unsubstituted core makes it an ideal negative control scaffold and provides a clean baseline for assessing gain-of-function upon substitution, unlike pre-functionalized analogs that may exhibit confounding off-target activity.
- [1] Santa Cruz Biotechnology. 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. Technical Datasheet. Catalog No. sc-291034. View Source
- [2] BindingDB. BDBM50333213: 5-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. CHEMBL1645098. View Source
- [3] BindingDB. BDBM37548: (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-veratryl-amine. MLS000084176. View Source
